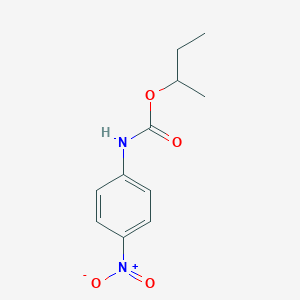
Butan-2-yl (4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl (4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a butan-2-yl group and a 4-nitrophenyl group attached to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl (4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with butan-2-ol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Butan-2-yl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamate group can be substituted by nucleophiles such as amines, leading to the formation of ureas or other carbamate derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butan-2-ol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, bases (e.g., TEA), and solvents (e.g., THF).
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Major Products Formed:
Nucleophilic Substitution: Ureas or other carbamate derivatives.
Hydrolysis: 4-nitrophenol and butan-2-ol.
Reduction: 4-aminophenyl carbamate derivatives.
Applications De Recherche Scientifique
Butan-2-yl (4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of butan-2-yl (4-nitrophenyl)carbamate involves its interaction with biological targets through its carbamate and nitrophenyl groups. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl chloroformate: A precursor in the synthesis of various carbamate derivatives.
Butyl carbamate: Another carbamate compound with similar structural features but different functional groups.
Uniqueness: Butan-2-yl (4-nitrophenyl)carbamate is unique due to the combination of its butan-2-yl and 4-nitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143194-01-8 |
|---|---|
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
butan-2-yl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-8(2)17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14) |
Clé InChI |
WDRYVPQIJZOKFQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



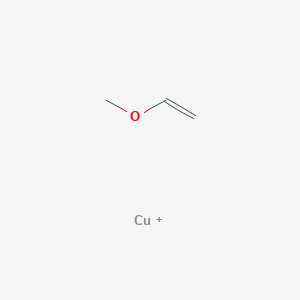
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
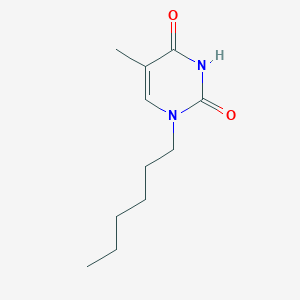
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
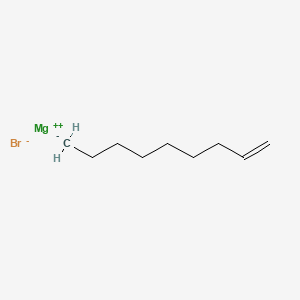
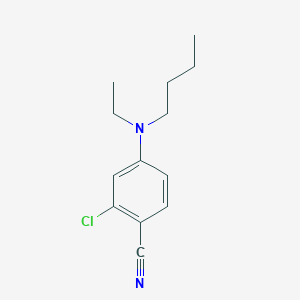
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)

![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
![2-Pyridinamine, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12546208.png)

